IDO1 Cellular Inhibition: Indanyl-Oxadiazole vs. Closest Ortho/Meta-Substituted Analog
In a cellular IDO1 inhibition assay, 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine achieved an IC50 of 100 nM in IFN-γ-stimulated HeLa cells [1]. While a closely related oxadiazole analog (CHEMBL5196261) demonstrated an IC50 of 10,000 nM under similar conditions, representing a 100-fold potency differential [2]. Importantly, the indanyl-substituted compound was not directly compared to the clinical candidate epacadostat in this dataset; however, epacadostat was reported with an IC50 of 10 nM in a parallel HeLa IDO1 assay context [2].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | CHEMBL5196261 IC50 = 10,000 nM; Epacadostat IC50 = 10 nM |
| Quantified Difference | 100-fold more potent than CHEMBL5196261; 10-fold less potent than epacadostat |
| Conditions | IFN-γ stimulated human HeLa cells, inhibition of kynurenine production (BindingDB & ChEMBL assays) |
Why This Matters
This quantitative window positions the compound as a cost-effective tool molecule for IDO1 target engagement studies, offering sub-micromolar cellular potency without the price premium of clinical candidates.
- [1] BindingDB Entry BDBM50234066 / CHEMBL4078152. IC50: 100 nM for IDO1 inhibition in IFN-γ stimulated HeLa cells. View Source
- [2] BindingDB Entry BDBM50604013 / CHEMBL5196261. IC50: 10,000 nM for IDO1 inhibition in IFN-γ stimulated HeLa cells. View Source
